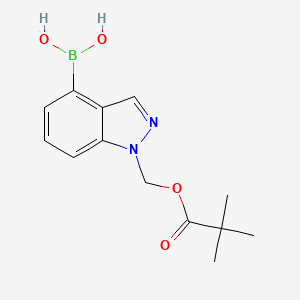
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a pivaloyloxy group attached to a methyl group, which is further connected to an indazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using diborane or boronic esters.
Attachment of the Pivaloyloxy Group: The pivaloyloxy group is introduced through esterification reactions, typically using pivaloyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Medicine:
Cancer Treatment: Boronic acid derivatives have been explored for their potential in cancer therapy, particularly as proteasome inhibitors.
Diagnostics: Utilized in the development of diagnostic tools and imaging agents.
Industry:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Sensors: Employed in the development of sensors for detecting various analytes, including glucose and other biomolecules.
作用機序
The mechanism of action of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in catalysis and bioconjugation. In medicinal applications, boronic acids can inhibit enzymes by binding to active site residues, thereby modulating their activity.
類似化合物との比較
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Known for its stability and reactivity in various organic transformations.
Pinacol Boronic Esters: Widely used as protecting groups and in cross-coupling reactions.
Uniqueness: (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring and the pivaloyloxy group, which can impart distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in specific synthetic and medicinal applications.
特性
CAS番号 |
1426425-08-2 |
|---|---|
分子式 |
C13H17BN2O4 |
分子量 |
276.10 g/mol |
IUPAC名 |
[1-(2,2-dimethylpropanoyloxymethyl)indazol-4-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c1-13(2,3)12(17)20-8-16-11-6-4-5-10(14(18)19)9(11)7-15-16/h4-7,18-19H,8H2,1-3H3 |
InChIキー |
BVHOITYSTBIUKD-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=NN(C2=CC=C1)COC(=O)C(C)(C)C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
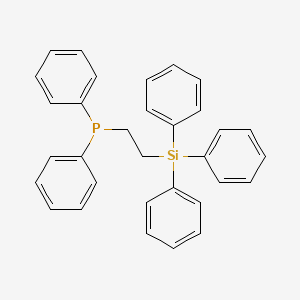
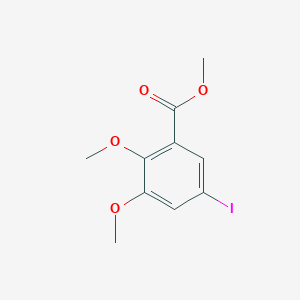
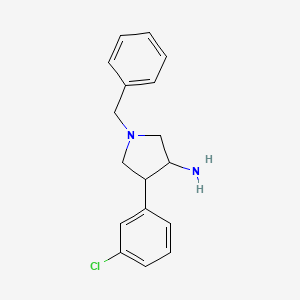

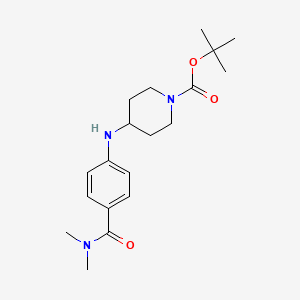
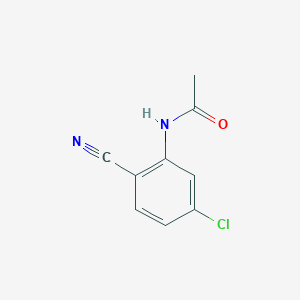

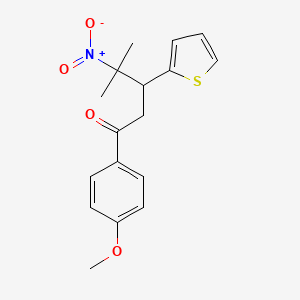

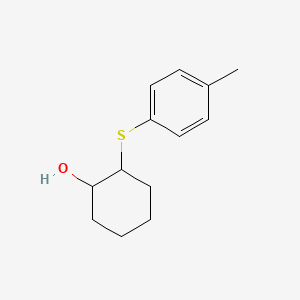
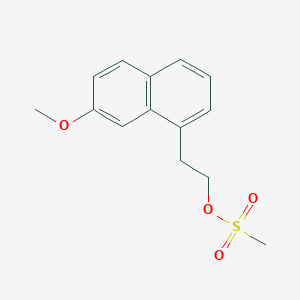
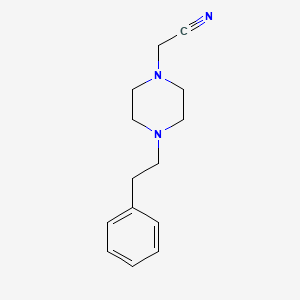
![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-formyl-,methyl ester](/img/structure/B8475295.png)
